molecular formula C18H21N5OS B2658441 N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896290-22-5

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2658441
CAS No.: 896290-22-5
M. Wt: 355.46
InChI Key: PMFLQDXFNLDOHA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1H-pyrrol-1-yl substituent at the 4-position of the triazole ring and a 4-butylphenyl group attached to the acetamide nitrogen. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and biochemical properties, including antifungal, antiviral, and insect receptor modulation activities . The 1,2,4-triazole scaffold is a privileged pharmacophore due to its ability to engage in hydrogen bonding and π-π interactions, enhancing target binding and selectivity .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-2-3-6-15-7-9-16(10-8-15)20-17(24)13-25-18-21-19-14-23(18)22-11-4-5-12-22/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFLQDXFNLDOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C22H23N5OS2C_{22}H_{23}N_{5}OS_{2} with a molecular weight of 437.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23N5OS2
Molecular Weight437.6 g/mol
CAS Number886938-77-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways and microbial growth. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For example, compounds similar to this compound have been shown to possess selective COX-II inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Table: Comparison of COX-II Inhibitory Potency

CompoundIC50 (μM)Reference
N-(4-butylphenyl)-2-{...}TBDCurrent Study
Celecoxib0.4
PYZ3 (related triazole)0.011

Antimicrobial Activity

In addition to anti-inflammatory effects, the compound's structural characteristics suggest potential antimicrobial properties. Triazole derivatives have been reported to exhibit activity against various bacterial strains. In vitro studies utilizing the agar disc-diffusion method have demonstrated that similar triazole compounds can inhibit growth against Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)Reference
N-(4-butylphenyl)-2-{...}S. aureusTBDCurrent Study
Related Triazole DerivativeE. coliTBD

Case Studies

Several case studies have investigated the biological efficacy of triazole-containing compounds:

  • Anti-inflammatory Efficacy : A study evaluated various triazole derivatives for their ability to inhibit COX-II. Results indicated that modifications in the triazole ring significantly enhanced potency and selectivity .
  • Antimicrobial Screening : Another study tested a series of triazole derivatives against common pathogens such as E. coli and S. aureus. The results showed promising inhibition rates, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Activity: The position of pyridinyl (2-, 3-, or 4-) on the triazole ring significantly impacts activity. For example, VUAA1 (3-pyridinyl) acts as an agonist, while OLC15 (2-pyridinyl) is an antagonist .
  • Triazole Ring Diversity : Substitutions at the 1-position (e.g., cyclohexylmethyl in ) versus the 4- and 5-positions (e.g., ethyl/pyridinyl in ) demonstrate the scaffold’s versatility for targeting different biological pathways.

Pharmacological and Functional Comparisons

  • Insect Olfactory Receptors :

    • Agonists vs. Antagonists : VUAA1 and OLC12 activate Orco ion channels, whereas OLC15 antagonizes them . The target compound’s pyrrole group, with its aromatic nitrogen, may mimic pyridinyl interactions but with altered potency or selectivity.
    • Species Specificity : OLC15 shows cross-species antagonism, highlighting the importance of substituent bulkiness for broad-spectrum activity .
  • Antiviral Activity :

    • The bromophenyl analog in inhibits HIV-1 reverse transcriptase via hydrogen bonding (N–H⋯S) and π-stacking. The target compound’s pyrrole may enhance solubility or alter binding kinetics compared to bromophenyl derivatives.
  • Anti-Inflammatory Potential: Furan-substituted triazole-acetamides exhibit anti-exudative activity comparable to diclofenac . The pyrrole group in the target compound could similarly influence cyclooxygenase (COX) inhibition or leukotriene modulation.

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